![molecular formula C16H12ClN3O2S B2850548 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 361169-01-9](/img/structure/B2850548.png)

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

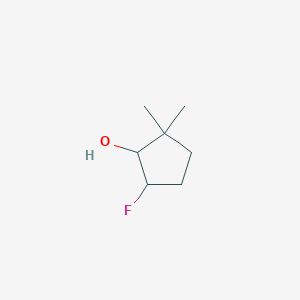

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

This compound has shown promising results in the treatment of leishmaniasis, a disease caused by protozoan parasites. It exhibits potent antileishmanial activity, which could be significantly more effective than standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Efficacy

The compound also demonstrates antimalarial properties. In vivo studies on mice infected with Plasmodium berghei indicate that derivatives of this compound can suppress the malaria parasite effectively, suggesting its potential as an antimalarial agent .

Molecular Docking Studies

Molecular docking studies have justified the antileishmanial activity of this compound. The studies suggest that the compound’s interaction with specific proteins in the parasite could be the reason for its effectiveness .

Synthesis of Pyrazole Derivatives

The compound serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been synthesized and structurally verified using techniques like FTIR and NMR, which are crucial in pharmaceutical chemistry .

Green Chemistry Applications

The compound is involved in the synthesis of dihydropyrano[2,3-c]pyrazoles, which can be catalyzed by eco-friendly catalysts under solvent-free conditions. This aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in chemical processes .

Anti-Cancer Properties

Research indicates that derivatives of this compound may have cytotoxic effects against certain types of cancer cells, such as lung carcinoma. This opens up possibilities for its use in cancer therapy .

Kinase Inhibition

The compound and its derivatives have shown kinase inhibitory activities. Kinases are enzymes that play a significant role in the regulation of cell functions, and their inhibition can be a strategy for treating various diseases .

Anti-Microbial and Anti-Inflammatory Activities

Lastly, the compound has been associated with anti-microbial and anti-inflammatory activities. These properties make it a candidate for the development of new drugs to treat infections and inflammatory conditions .

Mecanismo De Acción

Target of Action

The compound, also known as N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide, is a synthetic fungicide used against a wide range of plant pathogens . It primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key biochemical pathway in cellular respiration .

Mode of Action

The compound acts as a mitochondrial cytochrome-bc1 complex inhibitor . By inhibiting this complex, it disrupts the electron transport chain, leading to the cessation of cellular respiration . This results in the inability of the fungi to produce the energy required for their growth and reproduction, thereby inhibiting their proliferation .

Biochemical Pathways

The compound affects the electron transport chain, a crucial biochemical pathway in cellular respiration . The electron transport chain is responsible for the production of ATP, the primary energy currency of the cell. By inhibiting the cytochrome-bc1 complex, the compound disrupts ATP production, leading to energy deprivation and eventual death of the fungi .

Pharmacokinetics

It is also likely to bioaccumulate in aquatic organisms .

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth and reproduction. By disrupting the electron transport chain and inhibiting ATP production, the compound deprives the fungi of the energy required for their growth and reproduction . This leads to the death of the fungi and the prevention of fungal diseases in plants .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. , suggesting that it may persist in the environment for extended periods. Additionally, its potential to bioaccumulate in aquatic organisms indicates that it could have broader ecological impacts

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-10-3-5-11(6-4-10)20-15(12-8-23-9-13(12)19-20)18-16(21)14-2-1-7-22-14/h1-7H,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHCRMLVFFJWCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2850465.png)

![(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2850467.png)

![Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2850469.png)

![4-fluoro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2850474.png)

![2-(4-chlorophenyl)-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2850476.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2850480.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2850483.png)

![N-(2,4-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2850484.png)

![4-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2850485.png)

![1-[1-(2-Methoxyethyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2850486.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2850487.png)